Equilenin methyl ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

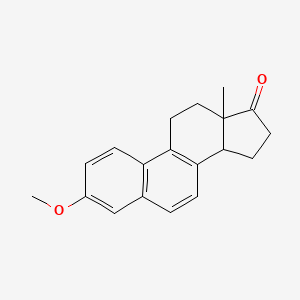

Equilenin methyl ether is a useful research compound. Its molecular formula is C19H20O2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

Equilenin methyl ether can be synthesized through various chemical reactions involving equilenin. For instance, one method involves treating equilenin with acids such as sulfuric or phosphoric acids in methanol, leading to the formation of the methyl ether compound . The structural characterization of this compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the integrity and purity of the synthesized compound.

Estrogenic Activity

This compound exhibits estrogenic activity, making it relevant in hormone replacement therapies. Research indicates that compounds like equilenin and its derivatives can bind to estrogen receptors, influencing gene expression related to reproductive health . Studies have shown that this compound can modulate the expression of estrogen-responsive genes in various biological models, suggesting its potential use in treating conditions associated with estrogen deficiency.

Antitumor Properties

Recent investigations have highlighted the antitumor potential of this compound. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cell lines while sparing normal cells . This selective cytotoxicity presents an opportunity for developing targeted cancer therapies.

Endocrine Disruption Studies

This compound has been studied for its endocrine-disrupting effects. In aquatic models, exposure to equine estrogens has shown adverse reproductive effects on species such as Japanese medaka (Oryzias latipes). Specifically, elevated concentrations of equilenin have been linked to altered gene expression related to reproduction and development . These findings underscore the importance of monitoring environmental levels of this compound due to its potential impact on wildlife.

Occurrence in Water Systems

Research has documented the presence of equine estrogens, including this compound, in river waters, raising concerns about their environmental persistence and effects on aquatic ecosystems . Seasonal variations in concentration levels suggest that agricultural runoff may contribute to these findings, necessitating further studies on the ecological implications.

Biodegradation Studies

Understanding the biodegradation pathways of this compound is crucial for assessing its environmental fate. Preliminary studies indicate that certain microbial communities can metabolize equine estrogens, potentially reducing their ecological impact. However, comprehensive research is needed to elucidate these pathways fully.

Case Studies and Research Findings

特性

CAS番号 |

4820-56-8 |

|---|---|

分子式 |

C19H20O2 |

分子量 |

280.4 g/mol |

IUPAC名 |

3-methoxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H20O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h3-6,11,17H,7-10H2,1-2H3 |

InChIキー |

LAFFTPKGTZPBMG-UHFFFAOYSA-N |

正規SMILES |

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)OC |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。